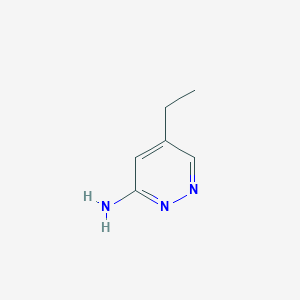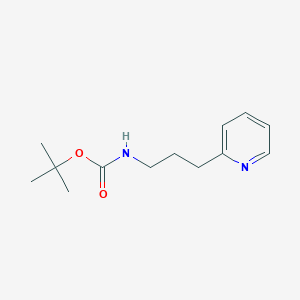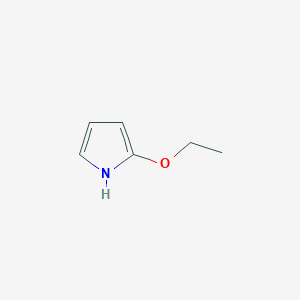![molecular formula C6H11NO B15072851 2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
2-Oxaspiro[3.3]heptan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxaspiro[3.3]heptan-5-amine is a heterocyclic compound with the molecular formula C6H11NO and a molecular weight of 113.16 g/mol . It is characterized by a spirocyclic structure containing an oxygen atom and an amine group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxaspiro[3.3]heptan-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl dimethanol with thionyl chloride to form cyclopropyl dimethanol cyclic sulfite, which is then subjected to a ring-opening reaction in the presence of cyanide to yield a nitrilo-alcohol compound. This intermediate is hydrolyzed under alkaline conditions, followed by a ring-closing reaction under acidic conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxaspiro[3.3]heptan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .
Aplicaciones Científicas De Investigación
2-Oxaspiro[3.3]heptan-5-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Oxaspiro[3.3]heptan-5-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also contribute to its unique binding properties and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxaspiro[3.3]heptan-6-amine: Similar structure but with the amine group at a different position.
2-Oxa-6-azaspiro[3.3]heptane: Contains an additional nitrogen atom in the spirocyclic ring
Uniqueness
2-Oxaspiro[3.3]heptan-5-amine is unique due to its specific spirocyclic structure and the position of the amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
2-oxaspiro[3.3]heptan-7-amine |
InChI |
InChI=1S/C6H11NO/c7-5-1-2-6(5)3-8-4-6/h5H,1-4,7H2 |
Clave InChI |
XRGAQQLNEBFEIS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1N)COC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
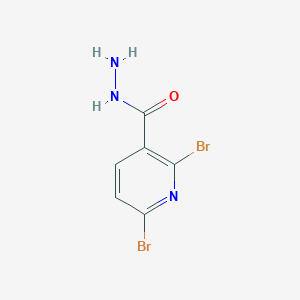

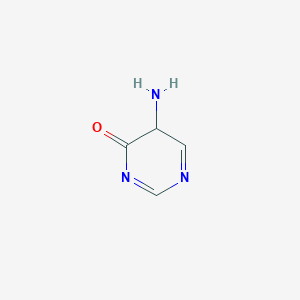
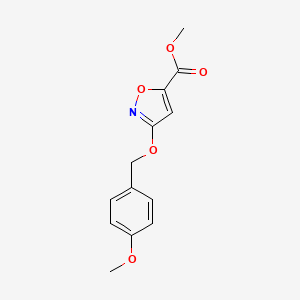
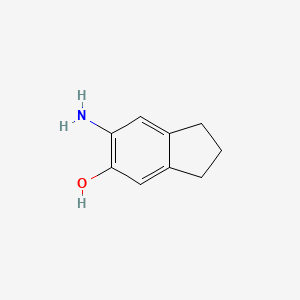

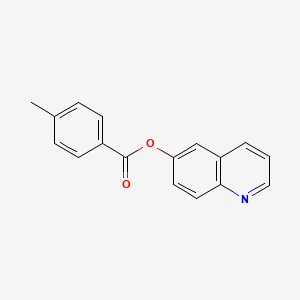
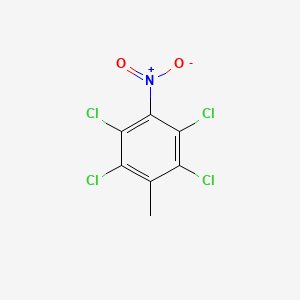
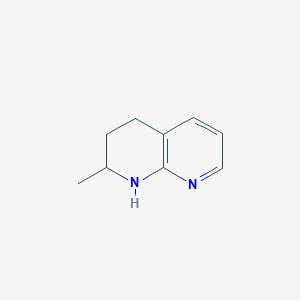
![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
